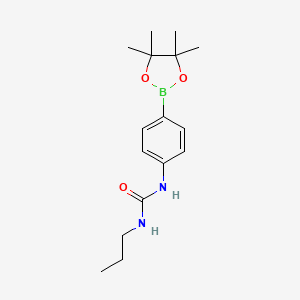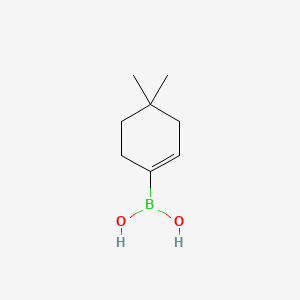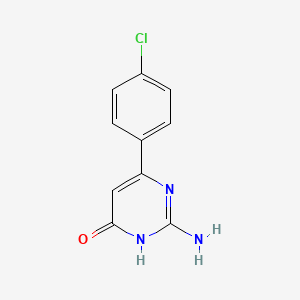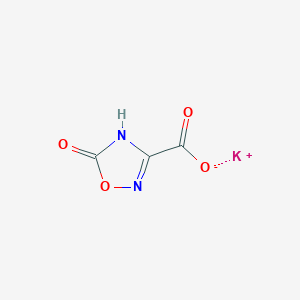![molecular formula C6H3ClN2O B1450971 4-Chlorofuro[2,3-d]pyrimidin CAS No. 918340-51-9](/img/structure/B1450971.png)
4-Chlorofuro[2,3-d]pyrimidin
Übersicht
Beschreibung
4-Chlorofuro[2,3-d]pyrimidine is an organic compound with the chemical formula C6H3ClN2O. It is a heterocyclic compound that contains both furan and pyrimidine rings, fused together. This compound is known for its stability at room temperature and its low solubility in water .
Wissenschaftliche Forschungsanwendungen
4-Chlorofuro[2,3-d]pyrimidine has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties. In medicinal chemistry, it is explored for its potential as an anti-inflammatory and anticancer agent . The compound’s ability to inhibit protein kinases makes it a promising candidate for cancer treatment . Additionally, it is used in the development of new pyrimidine analogs with enhanced biological activities .
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives can interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Generally, pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives can influence a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also suggested that the compound may inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
It is generally important to store the compound in an inert atmosphere at 2-8°c to maintain its stability .
Biochemische Analyse
Biochemical Properties
4-Chlorofuro[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways and cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of 4-Chlorofuro[2,3-d]pyrimidine on cells are diverse and depend on the cell type and concentration used. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Chlorofuro[2,3-d]pyrimidine can induce apoptosis (programmed cell death) by disrupting specific signaling pathways that are crucial for cell survival . Additionally, it can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, 4-Chlorofuro[2,3-d]pyrimidine exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic function. Additionally, 4-Chlorofuro[2,3-d]pyrimidine can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorofuro[2,3-d]pyrimidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Chlorofuro[2,3-d]pyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, which may result in lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Chlorofuro[2,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a certain concentration of 4-Chlorofuro[2,3-d]pyrimidine is required to elicit a significant biological response .
Metabolic Pathways
4-Chlorofuro[2,3-d]pyrimidine is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of different metabolites. These metabolites can further interact with other biochemical pathways, affecting metabolic flux and metabolite levels. For instance, the compound can be hydroxylated by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of 4-Chlorofuro[2,3-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. The distribution of 4-Chlorofuro[2,3-d]pyrimidine within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-Chlorofuro[2,3-d]pyrimidine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorofuro[2,3-d]pyrimidine typically involves the reaction of furan[2,3-D]pyrimidine with phosphorus chloride. This reaction produces by-products that require appropriate purification and separation steps .
Industrial Production Methods: Industrial production methods for 4-Chlorofuro[2,3-d]pyrimidine often involve multi-step reactions. For instance, one method includes the use of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate as raw materials. Solvents such as alcohol, ammonia water, water, and phosphorus oxychloride are used, with active nickel as a catalyst . Another method involves using ethyl cyanoacetate, bromo-acetal, formamidine acetate, and sodium alcoholate as raw materials, with N,N-dimethylformamide, ethyl alcohol, and phosphorus oxychloride as solvents .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorofuro[2,3-d]pyrimidine undergoes various chemical reactions, including electrophilic substitution reactions. It is known to participate in nucleophilic aromatic substitution and Suzuki coupling reactions .
Common Reagents and Conditions: Common reagents used in these reactions include phosphorus chloride for the initial synthesis, and catalysts such as active nickel for further reactions. Conditions often involve refluxing and the use of solvents like alcohol and ammonia water .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphorus chloride primarily yields 4-Chlorofuro[2,3-d]pyrimidine, while other reactions may produce different derivatives depending on the substituents introduced .
Vergleich Mit ähnlichen Verbindungen
4-Chlorofuro[2,3-d]pyrimidine can be compared with other fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline. These compounds share similar structural features and biological activities. 4-Chlorofuro[2,3-d]pyrimidine is unique due to its specific fusion of furan and pyrimidine rings, which imparts distinct chemical properties and reactivity . Other similar compounds include pyrrolo[2,3-d]pyrimidine and furo[2,3-d]pyrimidine, which also exhibit significant biological activities .
Eigenschaften
IUPAC Name |
4-chlorofuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNNSCCBHMRHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659432 | |
| Record name | 4-Chlorofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918340-51-9 | |
| Record name | 4-Chlorofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 4-Chlorofuro[2,3-d]pyrimidines and Phosphoryl chloride?
A1: The research by Roth and others [] demonstrates that 4-Chlorofuro[2,3-d]pyrimidines, when reacted with Phosphoryl chloride, undergo a transformation back to their precursor compounds, the ring-opened pyrimidines (specifically, compounds 3a–f in the study). This reversibility highlights the reactivity of the chlorine atom at the 4-position of the furo[2,3-d]pyrimidine scaffold and its potential for further chemical modifications.
Q2: How does the reactivity of 4-Chlorofuro[2,3-d]pyrimidines lend itself to the synthesis of diverse chemical structures?
A2: The study showcases the versatility of 4-Chlorofuro[2,3-d]pyrimidines as valuable intermediates in organic synthesis. The chlorine atom acts as a leaving group, readily substituted by various nucleophiles. This is exemplified by the successful incorporation of piperidine, amine, azide, and aziridine groups, leading to the formation of compounds 21, 22, 23, and 24, respectively []. This nucleophilic substitution at the 4-position opens avenues for exploring a wide range of structurally diverse compounds with potentially distinct biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)



![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)

